molecular formula C13H10N6O B11810913 7-Amino-3-benzyl-4-oxo-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-8-carbonitrile

7-Amino-3-benzyl-4-oxo-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-8-carbonitrile

Cat. No.: B11810913
M. Wt: 266.26 g/mol
InChI Key: SWCYZZLIZWDXJY-UHFFFAOYSA-N
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Description

7-Amino-3-benzyl-4-oxo-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-8-carbonitrile: is a heterocyclic compound that belongs to the class of pyrazolo[5,1-c][1,2,4]triazines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-amino-3-benzyl-4-oxo-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-8-carbonitrile typically involves the alkylation of 7-amino-3-tert-butyl-4-oxo-4,6-dihydropyrazolo[5,1-c][1,2,4]triazine-8-carbonitrile. The reaction is carried out using sodium hydride (NaH) and methyl iodide (MeI) in dimethylformamide (DMF) to yield the N1-substituted derivative. This intermediate is then treated with benzyl bromide to obtain the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Alkylation: Sodium hydride (NaH), methyl iodide (MeI), dimethylformamide (DMF).

    Reduction: Lithium tetrahydridoborate, boron trifluoride-diethyl ether complex.

Major Products Formed

    N1-substituted derivatives: Formed through alkylation reactions.

    Reduced products: Formed through reduction reactions of ester groups.

Scientific Research Applications

Chemistry

Biology and Medicine

    Pharmacology: Investigated for its potential as a pharmacophore in drug design due to its unique structural features.

Industry

    Material Science:

Mechanism of Action

The exact mechanism of action for 7-amino-3-benzyl-4-oxo-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-8-carbonitrile is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. Further research is needed to elucidate the precise molecular mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C13H10N6O

Molecular Weight

266.26 g/mol

IUPAC Name

7-amino-3-benzyl-4-oxo-6H-pyrazolo[5,1-c][1,2,4]triazine-8-carbonitrile

InChI

InChI=1S/C13H10N6O/c14-7-9-11(15)18-19-12(9)17-16-10(13(19)20)6-8-4-2-1-3-5-8/h1-5,18H,6,15H2

InChI Key

SWCYZZLIZWDXJY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=NN=C3C(=C(NN3C2=O)N)C#N

Origin of Product

United States

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